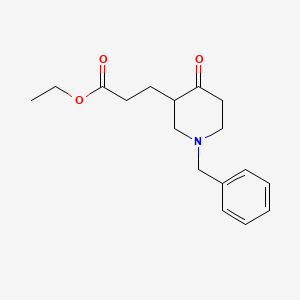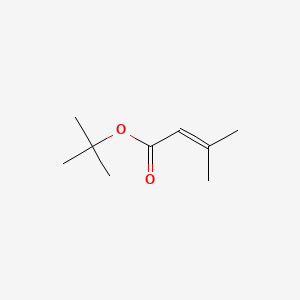
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester is an organic compound with the molecular formula C12H15IO4. This compound is characterized by the presence of an iodine atom and two methoxy groups attached to the benzene ring, along with an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester typically involves the esterification of 2-iodo-3,4-dimethoxybenzeneacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in the presence of the acid catalyst, followed by purification through distillation or recrystallization.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used for these oxidations.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide compound, while oxidation with potassium permanganate would produce a carboxylic acid derivative.
Scientific Research Applications
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects. Its structural features are useful in designing molecules that can interact with biological targets.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It is employed in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial processes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and methoxy groups can influence its binding affinity and selectivity towards these targets.
In organic synthesis, the compound’s reactivity is primarily determined by its functional groups. The ester group can undergo hydrolysis or reduction, while the iodine atom can participate in substitution reactions. These reactions are facilitated by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Benzeneacetic acid, 2-iodo-3,4-dimethoxy-, ethyl ester can be compared with other similar compounds such as:
Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester: This compound lacks the iodine atom, which significantly alters its reactivity and applications. It is less reactive in substitution reactions compared to the iodo-substituted compound.
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester: The bromine atom is less reactive than iodine, making this compound less suitable for certain substitution reactions. it may still be used in similar applications with adjusted reaction conditions.
Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, ethyl ester: The chlorine atom provides different reactivity and selectivity in chemical reactions. This compound may be used in applications where a less reactive halogen is preferred.
The uniqueness of this compound lies in its iodine atom, which imparts higher reactivity and versatility in chemical transformations compared to its bromo- and chloro-substituted counterparts.
Properties
Molecular Formula |
C12H15IO4 |
|---|---|
Molecular Weight |
350.15 g/mol |
IUPAC Name |
ethyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H15IO4/c1-4-17-10(14)7-8-5-6-9(15-2)12(16-3)11(8)13/h5-6H,4,7H2,1-3H3 |
InChI Key |
VJUVSGHZILDUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)











